Ethan Read,
Jarod Milford,
Jiechun Zhu,
Lingyun Wu,
Marc Bilodeau,
Guangdong Yang
PMID: 34242567
DOI:
10.1016/j.taap.2021.115642
Abstract
Disulfiram (DSF), a sulfur-containing compound, has been used to treat chronic alcoholism and cancer for decades by inactivating aldehyde dehydrogenase (ALDH). Hydrogen sulfide (H
S) is a new gasotransmitter and regulates various cellular functions by S-sulfhydrating cysteine in the target proteins. H
S exhibits similar properties to DSF in the sensitization of cancer cells. The interaction of DSF and H
S on ALDH activity and liver cancer cell survival are not clear. Here it was demonstrated that DSF facilitated H
S release from thiol-containing compounds, and DSF and H
S were both capable of regulating ALDH through inhibition of gene expression and enzymatic activity. The supplement of H
S sensitized human liver cancer cells (HepG2) to DSF-inhibited cell viability. The expression of cystathionine gamma-lyase (a major H
S-generating enzyme) was lower but ALDH was higher in mouse liver cancer stem cells (Dt81Hepa1-6) in comparison with their parental cells (Hepa1-6), and H
S was able to inhibit liver cancer stem cell adhesion. In conclusion, these data point to the potential of combining DSF and H
S for inhibition of cancer cell growth and tumor development by targeting ALDH.
Luzia Hüsser,
Doris Eis
PMID: 34344195
DOI:
10.1024/1661-8157/a003692
Abstract
CME/Answers: Early Recognition and Prevention of a Disulfiram-Ethanol Reaction
Disulfiram is an alcohol-aversive agent for pharmacological relapse prevention in alcohol dependency. When combined with alcohol, disulfiram induces a disulfiram-ethanol reaction (DER), causing mild to severe symptoms. While the anticipated adverse effects should support abstinence, failed abstinence can be potentially lethal. Since there is no specific antidote, early recognition and supportive treatment are vital. The aim of this article is to illustrate the clinical features of DER, to suggest a reasonable diagnostic pathway and to provide a basis for decision-making as to the treatment with disulfiram.
Luzia Hüsser,
Doris Eis
PMID: 34231387
DOI:
10.1024/1661-8157/a003691
Abstract
CME: Early Recognition and Prevention of a Disulfiram-Ethanol Reaction
Disulfiram is an alcohol-aversive agent for pharmacological relapse prevention in alcohol dependency. When combined with alcohol, disulfiram induces a disulfiram-ethanol reaction (DER), causing mild to severe symptoms. While the anticipated adverse effects should support abstinence, failed abstinence can be potentially lethal. Since there is no specific antidote, early recognition and supportive treatment are vital. The aim of this article is to illustrate the clinical features of DER, to suggest a reasonable diagnostic pathway and to provide a basis for decision-making as to the treatment with disulfiram.
Sarah Frankl,
Peter N Hadar,
Aleksandra Yakhkind,
Adam Edward Lang,
Danielle K Sandsmark
PMID: 34218872
DOI:
10.1016/j.mayocp.2021.05.011
Abstract
Jonathan Hirschenson,
Ryan J Mailloux
PMID: 34052343
DOI:
10.1016/j.freeradbiomed.2021.05.030
Abstract
Our group has previously observed that protein S-glutathionylation serves as an integral feedback inhibitor for the production of superoxide (O
)/hydrogen peroxide (H
O
) by α-ketoglutarate dehydrogenase (KGDH), pyruvate dehydrogenase (PDH), and complex I in muscle and liver mitochondria, respectively. In the present study, we hypothesized that glutathionylation would fulfill a similar role for the O
/H
O
sources sn-glycerol-3-phosphate dehydrogenase (G3PDH), proline dehydrogenase (PRODH), and branched chain keto acid dehydrogenase (BCKDH). Surprisingly, we found that inducing glutathionylation with disulfiram increased the production of O
/H
O
by mitochondria oxidizing glycerol-3-phosphate (G3P), proline (Pro), or α-keto-β-methylvaleric acid (KMV). Treatment of mitochondria oxidizing G3P or Pro with rotenone or myxothiazol increased the rate of ROS production after incubating in 1000 nM disulfiram. Incubating mitochondria treated with disulfiram in both rotenone and myxothiazol prevented this increase in O
/H
O
production. In addition, when adminstered together, ROS production decreased below control levels. Disulfiram-treated mitochondria displayed higher rates of ROS production when oxidizing succinate, which was inhibited by rotenone, myxothiazol, and malonate, respectively. Disulfiram also increased ROS production by mitocondria oxidizing KMV. Treatment of mitochondria oxidizing KMV with disulfiram and rotenone or myxothiazol did not alter the rate O
/H
O
production further when compared to mitochondria treated with disulfiram only. Analysis of BCKDH activity following disulfiram treatment revealed that glutathionylation does not inhibit the enzyme complex, indicating this α-keto acid dehydrogenase is not a target for glutathione modification. However, treatment of mitochondria with rotenone and myxothiazol without disulfiram also augmented ROS production. Overall, we were able to demonstrate for the first time that glutathionylation augments ROS production by the respiratory chain during forward electron transfer (FET) and reverse electron transfer (RET) from the UQ pool. Additionally, we were able to show that BCKDH is not a target for glutathione modification and that glutathionylation can also increase ROS production in mitochondria oxidizing branched chain amino acids following the modification of enzymes upstream of BCKDH.
Ashfaq Ur Rehman,
Guodong Zhen,
Bozitao Zhong,
Duan Ni,
Jiayi Li,
Abdul Nasir,
Moustafa T Gabr,
Humaira Rafiq,
Abdul Wadood,
Shaoyong Lu,
Jian Zhang,
Hai-Feng Chen
PMID: 34008604
DOI:
10.1039/d0cp06360f
Abstract
Hepatitis C virus (HCV) is a notorious member of the Flaviviridae family of enveloped, positive-strand RNA viruses. Non-structural protein 5A (NS5A) plays a key role in HCV replication and assembly. NS5A is a multi-domain protein which includes an N-terminal amphipathic membrane anchoring alpha helix, a highly structured domain-1, and two intrinsically disordered domains 2-3. The highly structured domain-1 contains a zinc finger (Zf)-site, and binding of zinc stabilizes the overall structure, while ejection of this zinc from the Zf-site destabilizes the overall structure. Therefore, NS5A is an attractive target for anti-HCV therapy by disulfiram, through ejection of zinc from the Zf-site. However, the zinc ejection mechanism is poorly understood. To disclose this mechanism based on three different states, A-state (NS5A protein), B-state (NS5A + Zn), and C-state (NS5A + Zn + disulfiram), we have performed molecular dynamics (MD) simulation in tandem with DFT calculations in the current study. The MD results indicate that disulfiram triggers Zn ejection from the Zf-site predominantly through altering the overall conformation ensemble. On the other hand, the DFT assessment demonstrates that the Zn adopts a tetrahedral configuration at the Zf-site with four Cys residues, which indicates a stable protein structure morphology. Disulfiram binding induces major conformational changes at the Zf-site, introduces new interactions of Cys39 with disulfiram, and further weakens the interaction of this residue with Zn, causing ejection of zinc from the Zf-site. The proposed mechanism elucidates the therapeutic potential of disulfiram and offers theoretical guidance for the advancement of drug candidates.
Ziad Omran
PMID: 34070869
DOI:
10.3390/molecules26113296
Abstract
Monoacylglycerol lipase (MAGL) is a key enzyme in the human endocannabinoid system. It is also the main enzyme responsible for the conversion of 2-arachidonoyl glycerol (2-AG) to arachidonic acid (AA), a precursor of prostaglandin synthesis. The inhibition of MAGL activity would be beneficial for the treatment of a wide range of diseases, such as inflammation, neurodegeneration, metabolic disorders and cancer. Here, the author reports the pharmacological evaluation of new disulfiram derivatives as potent inhibitors of MAGL. These analogues displayed high inhibition selectivity over fatty acid amide hydrolase (FAAH), another endocannabinoid-hydrolyzing enzyme. In particular, compound
inhibited MAGL in the low micromolar range. However, it did not show any inhibitory activity against FAAH.
Luyan Xu,
Jiahui Tong,
Yiran Wu,
Suwen Zhao,
Bo-Lin Lin
PMID: 34089978
DOI:
10.1016/j.bpc.2021.106610
Abstract
In the new millennium, the outbreak of new coronavirus has happened three times: SARS-CoV, MERS-CoV, and SARS-CoV-2. Unfortunately, we still have no pharmaceutical weapons against the diseases caused by these viruses. The pandemic of SARS-CoV-2 reminds us the urgency to search new drugs with totally different mechanism that may target the weaknesses specific to coronaviruses. Herein, we disclose a computational evaluation of targeted oxidation strategy (TOS) for potential inhibition of SARS-CoV-2 by disulfiram, a 70-year-old anti-alcoholism drug, and predict a multiple-target mechanism. A preliminary list of promising TOS drug candidates targeting the two thiol proteases of SARS-CoV-2 are proposed upon virtual screening of 32,143 disulfides.
Ssu-Yu Chen,
Yung-Lung Chang,
Shu-Ting Liu,
Gunng-Shinng Chen,
Shiao-Pieng Lee,
Shih-Ming Huang
PMID: 33918312
DOI:
10.3390/ijms22073711
Abstract
Disulfiram (DSF), an irreversible aldehyde dehydrogenase inhibitor, is being used in anticancer therapy, as its effects in humans are known and less adverse than conventional chemotherapy. We explored the potential mechanism behind the cytotoxicity of DSF-Cu
/Cu
complexes in oral epidermoid carcinoma meng-1 (OECM-1) and human gingival epithelial Smulow-Glickman (SG) cells. Exposure to CuCl
or CuCl slightly but concentration-dependently decreased cell viability, while DSF-Cu
/Cu
induced cell death in OECM-1 cells, but not SG cells. DSF-Cu
/Cu
also increased the subG1 population and decreased the G1, S, and G2/M populations in OECM-1 cells, but not SG cells, and suppressed cell proliferation in both OECM-1 and SG cells. ALDH enzyme activity was inhibited by CuCl and DSF-Cu
/Cu
in SG cells, but not OECM-1 cells. ROS levels and cellular senescence were increased in DSF-Cu
/Cu
-treated OECM-1 cells, whereas they were suppressed in SG cells. DSF-Cu
/Cu
induced mitochondrial fission in OECM-1 cells and reduced mitochondrial membrane potential. CuCl
increased but DSF- Cu
impaired oxygen consumption rates and extracellular acidification rates in OECM-1 cells. CuCl
stabilized HIF-1α expression under normoxia in OECM-1 cells, and complex with DSF enhanced that effect. Levels of c-Myc protein and its phosphorylation at Tyr58 and Ser62 were increased, while levels of the N-terminal truncated form (Myc-nick) were decreased in DSF-Cu
/Cu
-treated OECM-1 cells. These effects were all suppressed by pretreatment with the ROS scavenger NAC. Overexpression of c-Myc failed to induce HIF-1α expression. These findings provide novel insight into the potential application of DSF-CuCl
complex as a repurposed agent for OSCC cancer therapy.
Anna de Corde-Skurska,
Pawel Krzascik,
Anna Lesniak,
Mariusz Sacharczuk,
Lukasz Nagraba,
Magdalena Bujalska-Zadrozny
PMID: 33919998
DOI:
10.3390/ijms22084057
Abstract
One of the key strategies for effective pain management involves delaying analgesic tolerance. Early clinical reports indicate an extraordinary effectiveness of off-label disulfiram-an agent designed for alcohol use disorder-in potentiating opioid analgesia and abrogation of tolerance. Our study aimed to determine whether sustained µ-opioid signaling upon disulfiram exposure contributes to these phenomena. Wistar rats were exposed to acute and chronic disulfiram and morphine cotreatment. Nociceptive thresholds were assessed with the mechanical Randal-Selitto and thermal tail-flick tests. µ-opioid receptor activation in brain structures important for pain processing was carried out with the [
S]GTPγS assay. The results suggest that disulfiram (12.5-50 mg/kg i.g.) augmented morphine antinociception and diminished morphine (25 mg/kg, i.g.) tolerance in a supraspinal, opioid-dependent manner. Disulfiram (25 mg/kg, i.g.) induced a transient enhancement of µ-opioid receptor activation in the periaqueductal gray matter (PAG), rostral ventromedial medulla (RVM), hypothalamus, prefrontal cortex and the dorsal striatum at day 1 of morphine treatment. Disulfiram rescued µ-opioid receptor signaling in the nucleus accumbens and caudate-putamen 14 days following morphine and disulfiram cotreatment. The results of this study suggest that striatal µ-opioid receptors may contribute to the abolition of morphine tolerance following concomitant treatment with disulfiram.